

Spectroscopic Profile of 3-Methylisoxazole-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylisoxazole-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-Methylisoxazole-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and characterization.

Introduction

3-Methylisoxazole-4-carboxylic acid ($C_5H_5NO_3$, Molecular Weight: 127.10 g/mol) is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring.^{[1][2]} The presence of both a carboxylic acid and a methyl-substituted isoxazole moiety imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide serves as a reference for researchers working with this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Methylisoxazole-4-carboxylic acid**. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **3-Methylisoxazole-4-carboxylic acid** in a common deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-Methylisoxazole-4-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~9.1	Singlet	1H	H-5 (isoxazole ring)
~2.5	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Methylisoxazole-4-carboxylic acid**

Chemical Shift (δ , ppm)	Assignment
~165	-COOH
~160	C-3 (isoxazole ring)
~158	C-5 (isoxazole ring)
~110	C-4 (isoxazole ring)
~12	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **3-Methylisoxazole-4-carboxylic acid** are predicted as follows:

Table 3: Predicted FT-IR Spectroscopic Data for **3-Methylisoxazole-4-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1620	Medium	C=N stretch (isoxazole ring)
~1570	Medium	C=C stretch (isoxazole ring)
~1450	Medium	C-H bend (methyl)
~1250	Strong	C-O stretch (carboxylic acid)
~920	Medium, Broad	O-H bend (out-of-plane, carboxylic acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Methylisoxazole-4-carboxylic acid**, electron ionization (EI) would likely lead to the following significant fragments:

Table 4: Predicted Mass Spectrometry Data for **3-Methylisoxazole-4-carboxylic acid**

m/z	Predicted Fragment
127	[M] ⁺ (Molecular ion)
110	[M - OH] ⁺
83	[M - CO ₂] ⁺
82	[M - COOH] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **3-Methylisoxazole-4-carboxylic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methylisoxazole-4-carboxylic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence (e.g., ' zgpg30').
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

- Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **3-Methylisoxazole-4-carboxylic acid** onto the center of the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

- Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of **3-Methylisoxazole-4-carboxylic acid** in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as needed for the specific instrument and ionization technique.

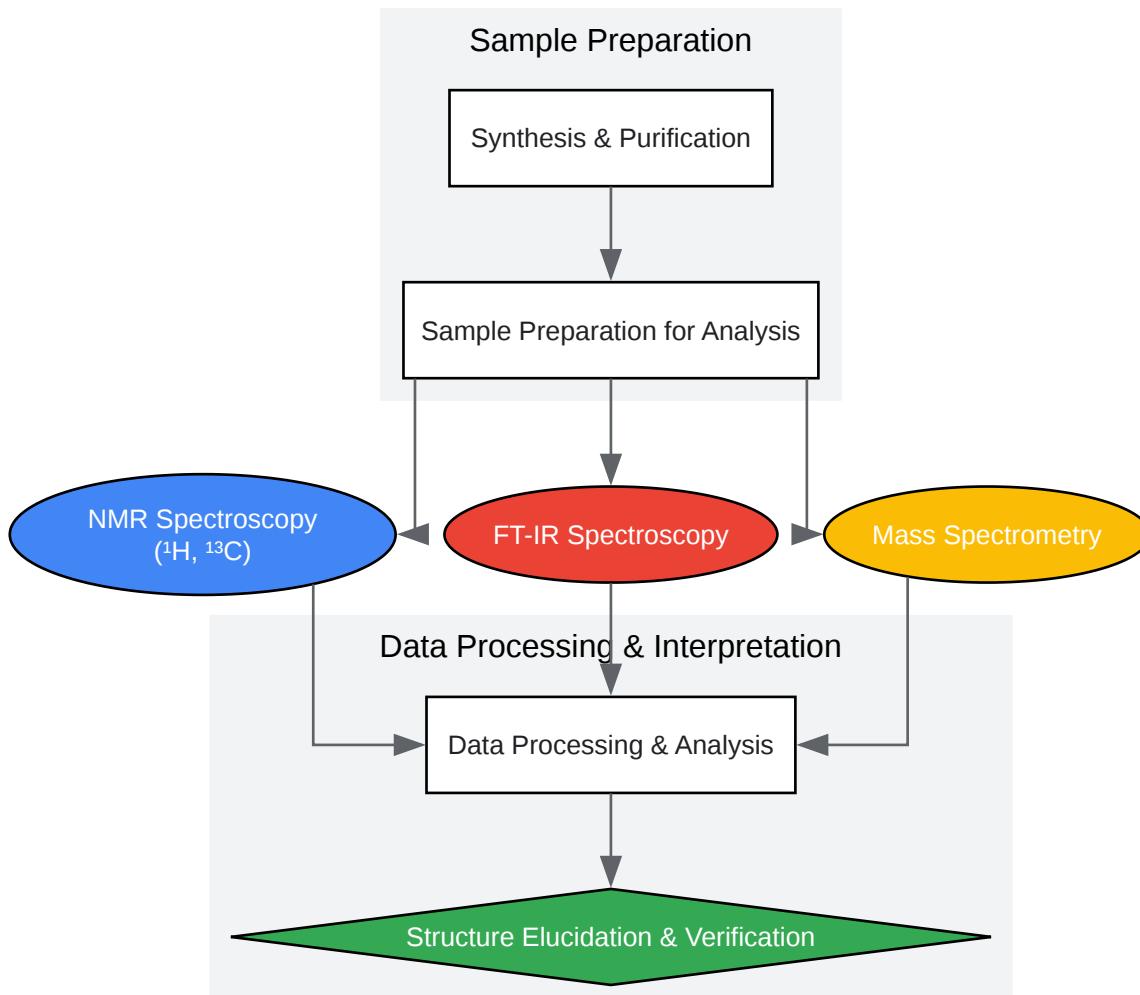
Instrumental Parameters (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet.
- Mass Range: m/z 40-300.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **3-Methylisoxazole-4-carboxylic acid**. While experimental data is not readily available in the public domain, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug discovery. The provided workflow for spectroscopic analysis further serves as a practical guide for the characterization of this and other novel organic molecules. It is recommended that researchers synthesize and characterize this compound to confirm the predicted data and further enrich the scientific literature.

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References

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